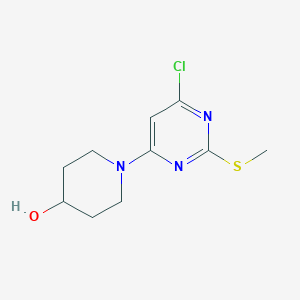![molecular formula C13H8FN5O B2363145 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetonitrile CAS No. 863446-98-4](/img/structure/B2363145.png)
2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetonitrile” is a chemical compound. It is a derivative of pyrazolo[3,4-d]pyrimidine .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in the literature . For instance, Bakr et al. reported the synthesis of several new 1-phenylpyrazolo[3,4-d]pyrimidine analogs . Another study reported the synthesis of new amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines . The synthesis procedure involved heating the 8-chloro derivatives of pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines with various amines .
Scientific Research Applications
Synthesis of Heterocycles : This compound serves as a key intermediate in the synthesis of heterocycles, such as pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes, which are then evaluated for their antioxidant activities. Some of these synthesized compounds, particularly pyrazole and thiophene derivatives, have shown antioxidant activity comparable to that of ascorbic acid (El‐Mekabaty, 2015).
Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives synthesized from this compound have been evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown potential as treatments for various cancers and inflammation-related conditions (Rahmouni et al., 2016).
Antimicrobial and Antitumor Activities : Several derivatives synthesized from this compound have been tested for their antibacterial, antifungal, and antitumor activities. Some derivatives demonstrated significant activities against various bacterial and fungal strains, and a few showed promising antitumor activities (El-Borai et al., 2012).
Inhibitor Discovery : Research has shown that pyrazolo[1,5-a]pyrimidines, synthesized using this compound, can act as selective inhibitors for specific proteins like JAK1 JH2 pseudokinase and VPS34, which are important targets in disease therapy and research (Singleton et al., 2019).
Drug Discovery for Psoriasis : This compound has been used in the structural optimization of FLT3 inhibitors, leading to the discovery of potent compounds with significant antipsoriatic effects in animal models. This research has contributed to the development of new treatments for psoriasis (Li et al., 2016).
Synthesis of Acetonitrile Derivatives : Studies have also focused on the cyanoacetylation of aminopyrazoles leading to the synthesis of various acetonitrile derivatives, which are then used in further chemical research and applications (Salaheldin, 2009).
Antibacterial Pyrazolopyrimidine Derivatives : Research into the synthesis of new pyrazolopyrimidine derivatives has highlighted their potential antibacterial properties. Some of these derivatives have shown significant antibacterial activity, contributing to the search for new antimicrobial agents (Rahmouni et al., 2014).
Synthesis of Novel Pyrazole Derivatives : Various research studies have demonstrated the versatility of this compound in synthesizing new pyrazole derivatives with potential applications in drug discovery and chemical research (Ali et al., 2016).
Antimicrobial Activity : Studies on 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives have shown that some of these compounds possess moderate to outstanding antimicrobial activities against various bacterial and fungal strains (El-sayed et al., 2017).
Herbicidal Activity : Pyrazolo[3,4-d]pyrimidine-4-one derivatives have been synthesized and tested for their herbicidal activities. Some compounds have shown good inhibition against specific plants, indicating their potential use in agricultural applications (Luo et al., 2017).
properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN5O/c14-9-1-3-10(4-2-9)19-12-11(7-17-19)13(20)18(6-5-15)8-16-12/h1-4,7-8H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUUMQQMNRNAKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2363064.png)
![[(2R,3S)-2-Tert-butyloxolan-3-yl]methanamine](/img/structure/B2363065.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![N-cyclohexyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2363067.png)
![1-[7-(3-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2363069.png)
![N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide](/img/structure/B2363071.png)

![5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363074.png)
![2-(2-fluorophenyl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2363075.png)
![4-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2363076.png)

![6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2363081.png)
![2-Fluoro-N-[1-(3-imidazol-1-ylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2363082.png)